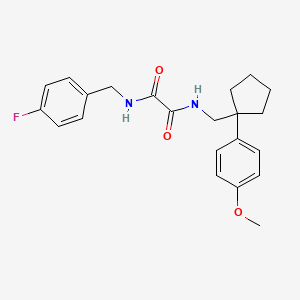
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide, also known as ABX-1431, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves the reaction of 4-fluorobenzylamine with 1-(4-methoxyphenyl)cyclopentanecarboxylic acid to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the oxalamide product.
Starting Materials
4-fluorobenzylamine, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, brine
Reaction
Step 1: Dissolve 4-fluorobenzylamine (1.0 equiv) in dichloromethane and add triethylamine (1.1 equiv)., Step 2: Add 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add oxalyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes., Step 5: Extract the product with dichloromethane and wash the organic layer with brine., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 7: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent to obtain the final product, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide.
Mécanisme D'action
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways involved in mood, pain, and inflammation.
Effets Biochimiques Et Physiologiques
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of 2-AG in the brain, which leads to the activation of the endocannabinoid system. This activation leads to the modulation of various signaling pathways involved in mood, pain, and inflammation. N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is its selectivity for MAGL, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is its limited solubility in water, which can make it challenging to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research and development of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. One area of interest is its potential use in the treatment of various neurological disorders such as depression, anxiety, and chronic pain. Another area of interest is the development of more potent and selective MAGL inhibitors. Additionally, there is a need for further studies to investigate the safety and efficacy of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide in clinical trials.
Conclusion
In conclusion, N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a promising small molecule drug candidate that has shown potential for the treatment of various neurological disorders. Its selectivity for MAGL and good pharmacokinetic properties make it a suitable candidate for further development. However, further studies are needed to investigate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been studied extensively in preclinical models for the treatment of various neurological disorders such as depression, anxiety, and chronic pain. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating mood, pain, and inflammation. N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-28-19-10-6-17(7-11-19)22(12-2-3-13-22)15-25-21(27)20(26)24-14-16-4-8-18(23)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZHDNNYJPUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
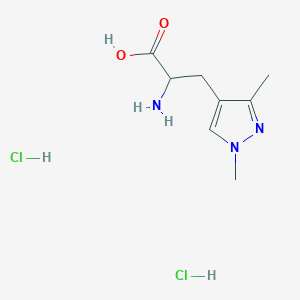
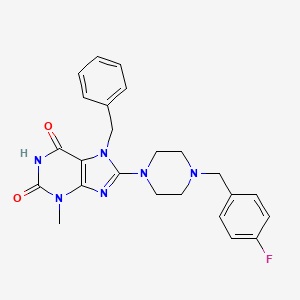
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
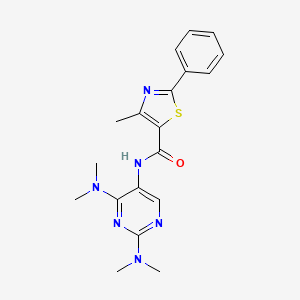
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
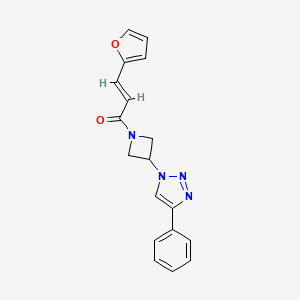
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
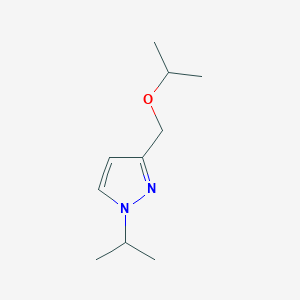
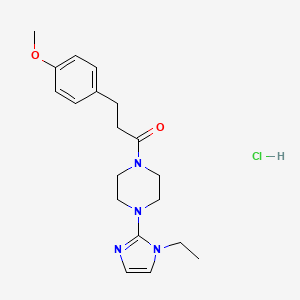
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)